molecular formula C18H19F3N2O2S B5575146 4-tert-butyl-N'-[4-(trifluoromethyl)benzylidene]benzenesulfonohydrazide

4-tert-butyl-N'-[4-(trifluoromethyl)benzylidene]benzenesulfonohydrazide

Cat. No.: B5575146
M. Wt: 384.4 g/mol
InChI Key: ZPSOBMHFHFBWHZ-WSDLNYQXSA-N
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Description

4-tert-butyl-N'-[4-(trifluoromethyl)benzylidene]benzenesulfonohydrazide is a useful research compound. Its molecular formula is C18H19F3N2O2S and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.11193351 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been investigated. These compounds exhibit significant solubility in polar solvents, high thermal stability, and the ability to form transparent, flexible films, indicating their potential for materials science applications (Hsiao, Yang, & Chen, 2000).

Catalysis and Oxidation Processes

Sulfonamide-substituted iron phthalocyanine, incorporating 4-tert-butylbenzenesulfonamide, has shown remarkable stability and efficacy in the oxidation of olefins like cyclohexene and styrene, utilizing H2O2 as the oxidant. This indicates its utility as a catalyst in oxidative processes (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).

Molecular Interactions and Biological Activities

A study on potential bioactive Schiff base compounds, including derivatives of 4-tert-butylbenzenesulfonohydrazide, demonstrated significant antimicrobial, antioxidant, cytotoxic, and enzymatic activities. These compounds have shown remarkable interactions with Salmon sperm DNA, indicating potential applications in biochemistry and molecular biology (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Electrosynthesis and Electrochemical Applications

Electrochemical studies have explored the sulfonylation of 4-tert-butylcatechol, demonstrating efficient processes for synthesizing arylsulfonylbenzenediols through electrochemical oxidation in the presence of benzenesulfinic acids. This research highlights the potential of electrochemical methods in organic synthesis (Nematollahi, Rahchamani, & Malekzadeh, 2003).

Urease Inhibition and Chemical Design

Research on N′-benzylidene-4-tert-butylbenzohydrazide derivatives has identified potent urease inhibitors, offering insights into the design and synthesis of biologically active compounds with potential applications in medicinal chemistry and biochemistry (Ahmad et al., 2022).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations into its reactivity and stability, and assessments of its biological activity .

Properties

IUPAC Name

4-tert-butyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2S/c1-17(2,3)14-8-10-16(11-9-14)26(24,25)23-22-12-13-4-6-15(7-5-13)18(19,20)21/h4-12,23H,1-3H3/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSOBMHFHFBWHZ-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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